![molecular formula C19H23NO2 B4768283 N-benzyl-4-(2,3-dimethylphenoxy)butanamide](/img/structure/B4768283.png)
N-benzyl-4-(2,3-dimethylphenoxy)butanamide
Overview
Description
N-benzyl-4-(2,3-dimethylphenoxy)butanamide, commonly known as DMXB-A, is a synthetic compound that has been found to have potential therapeutic applications in various diseases. It belongs to the class of compounds known as positive allosteric modulators of α7 nicotinic acetylcholine receptors.
Mechanism of Action
DMXB-A acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors. It enhances the activity of these receptors, leading to increased release of neurotransmitters such as acetylcholine and glutamate. This results in improved cognitive function and neuroprotection.
Biochemical and physiological effects:
DMXB-A has been shown to have various biochemical and physiological effects. It improves cognitive function, reduces inflammation, and has neuroprotective effects. It also has anti-inflammatory effects in the gut, making it a potential therapeutic agent for inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages for lab experiments. It is a synthetic compound, making it easy to synthesize and purify. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, it has limitations as well. It has low solubility in water, making it difficult to use in aqueous solutions. It also has low bioavailability, making it difficult to administer in vivo.
Future Directions
There are several future directions for research on DMXB-A. It can be further studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease. It can also be studied for its potential use as a neuroprotective agent in traumatic brain injury and stroke. Further research can be done to improve its solubility and bioavailability, making it easier to administer in vivo.
Scientific Research Applications
DMXB-A has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease. It has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
properties
IUPAC Name |
N-benzyl-4-(2,3-dimethylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-8-6-11-18(16(15)2)22-13-7-12-19(21)20-14-17-9-4-3-5-10-17/h3-6,8-11H,7,12-14H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDPLHLEMYZOEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2,3-dimethylphenoxy)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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